1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmaceutical research. Its IUPAC name is 1-piperidin-3-ylpyrazole-4-carboxylic acid; hydrochloride, and it has a molecular formula of with a molecular weight of 231.68 g/mol. This compound is noted for its potential applications in drug development and chemical biology, especially in the context of targeted therapies.
The synthesis of 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves several steps:
These synthetic routes can be optimized using various reagents and catalysts to improve yield and purity .
The molecular structure of 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride features a piperidine ring connected to a pyrazole ring through a carboxylic acid functional group. The structural formula can be represented by the following:
This structure indicates the presence of nitrogen atoms in both the piperidine and pyrazole rings, contributing to its biological activity .
The compound can participate in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate its use in synthetic pathways for drug development .
The mechanism of action of 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Data from ongoing studies are essential to fully understand its mechanism at the molecular level.
This compound represents a valuable tool in ongoing research efforts aimed at developing innovative treatments through advanced chemical synthesis techniques.
Piperidine and pyrazole represent privileged heterocyclic scaffolds in modern drug discovery due to their versatile pharmacodynamic and pharmacokinetic properties. The piperidine moiety, a saturated six-membered nitrogen-containing ring, contributes significant conformational flexibility and basicity (pKa ~10.5), enabling efficient membrane penetration and molecular recognition of biological targets. This cyclic amine frequently serves as a pharmacophore in central nervous system agents and kinase inhibitors, where its protonation state facilitates ionic interactions with enzymatic active sites [7]. Pyrazole, a 1,2-diazole heterocycle, provides a planar, aromatic platform capable of hydrogen bonding through its pyrrole-like nitrogen (hydrogen bond donor) and pyridine-like nitrogen (hydrogen bond acceptor). This dual hydrogen-bonding capability, combined with metabolic stability against cytochrome P450 oxidation, makes pyrazole an ideal scaffold for targeting ATP-binding pockets in kinases and other enzymes [3] [7].
The structural integration of these motifs creates synergistic effects: piperidine enhances bioavailability and three-dimensional diversity, while pyrazole enables precise positioning of substituents for target engagement. This complementary functionality is evidenced in clinically successful drugs such as crizotinib (ALK inhibitor) and ruxolitinib (JAK inhibitor), where piperidine-pyrazole hybrids demonstrate improved target selectivity over related heterocycles [3]. Computational analyses reveal that piperidine-pyrazole hybrids occupy a favorable chemical space for drug-likeness, with average molecular weights of 250-400 Da, cLogP values of 1-3, and 2-5 hydrogen bond acceptors – properties aligning with Lipinski's rule of five for oral bioavailability [6].
The specific derivative 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has emerged as a structurally distinctive chemotype in precision oncology and targeted therapies. Its molecular architecture features three critical elements: (1) the piperidine nitrogen provides protonation capability for salt formation and ionic interactions; (2) the pyrazole ring enables planar connectivity to aromatic systems; and (3) the carboxylic acid moiety serves as a hydrogen-bonding anchor point for molecular recognition or as a synthetic handle for derivatization [4] [6]. This trifunctional design facilitates multiple binding modalities with biological targets, particularly protein kinases where the carboxylic acid can mimic phosphate groups of ATP or protein substrates.
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₃N₃O₂·HCl | PubChem [1] |
Molecular Weight | 231.68 g/mol | Calculated |
SMILES | C1CC(CNC1)N2C=C(C=N2)C(=O)O.Cl | PubChem [4] |
Hydrogen Bond Donors | 3 (2 for hydrochloride salt) | VulcanChem [6] |
Hydrogen Bond Acceptors | 5 | VulcanChem [6] |
Topological Polar Surface Area | 75.5 Ų | Computational [6] |
pKa (carboxylic acid) | ~2.5 | Experimental [6] |
pKa (piperidine NH⁺) | ~10.5 | Experimental [6] |
Drug discovery applications leverage this compound as either: (1) a direct pharmacophore in soluble guanylate cyclase (sGC) activators for ocular hypertension treatment, where the carboxylic acid interacts with the regulatory domain; or (2) a synthetic building block for proteolysis-targeting chimeras (PROTACs), exploiting its 14.3 Å rigid spacer length to optimize ternary complex formation between E3 ligases and target proteins [6]. The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL) and crystallinity compared to the free base, facilitating pharmaceutical processing [5]. Over 35 patent applications since 2020 have claimed derivatives of this core structure across kinase inhibition, antibiotic development, and protein degradation platforms, confirming its growing importance in targeted therapeutic approaches [3].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7